Tyr-Pro-Phe-Phe-N(CH3)2
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Overview
Description
The compound Tyr-Pro-Phe-Phe-N(CH3)2 is a synthetic tetrapeptide derivative of endomorphin-2, an endogenous opioid peptide. This compound is known for its high affinity and selectivity for the μ-opioid receptor, making it a significant subject of study in the field of pain management and opioid research .
Preparation Methods
The synthesis of Tyr-Pro-Phe-Phe-N(CH3)2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, proline, phenylalanine, and phenylalanine, are sequentially added using coupling reagents like HOBt (1-Hydroxybenzotriazole) and WSCI (Water-Soluble Carbodiimide).
Chemical Reactions Analysis
Tyr-Pro-Phe-Phe-N(CH3)2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The aromatic rings of phenylalanine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tyr-Pro-Phe-Phe-N(CH3)2 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the structure-activity relationships of opioid peptides.
Medicine: It is explored for its potential as an analgesic agent due to its high affinity for the μ-opioid receptor.
Industry: It is utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Tyr-Pro-Phe-Phe-N(CH3)2 involves its binding to the μ-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain perception .
Comparison with Similar Compounds
Tyr-Pro-Phe-Phe-N(CH3)2 is similar to other opioid peptides like endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). the presence of the N-methyl group in this compound enhances its stability and resistance to enzymatic degradation, making it a more potent and long-lasting analgesic .
Similar compounds include:
Endomorphin-1: Tyr-Pro-Trp-Phe-NH2
Endomorphin-2: Tyr-Pro-Phe-Phe-NH2
Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
These compounds share structural similarities but differ in their pharmacokinetic properties and receptor binding affinities.
Properties
Molecular Formula |
C34H41N5O5 |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H41N5O5/c1-38(2)34(44)29(22-24-12-7-4-8-13-24)37-31(41)28(21-23-10-5-3-6-11-23)36-32(42)30-14-9-19-39(30)33(43)27(35)20-25-15-17-26(40)18-16-25/h3-8,10-13,15-18,27-30,40H,9,14,19-22,35H2,1-2H3,(H,36,42)(H,37,41)/t27-,28-,29-,30-/m0/s1 |
InChI Key |
KRABRQBOUFODOG-KRCBVYEFSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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